Lorcaserin

Catalog No.
S533565
CAS No.
616202-92-7
M.F
C11H14ClN
M. Wt
195.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lorcaserin

CAS Number

616202-92-7

Product Name

Lorcaserin

IUPAC Name

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1

InChI Key

XTTZERNUQAFMOF-QMMMGPOBSA-N

SMILES

CC1CNCCC2=C1C=C(C=C2)Cl

Solubility

Water solubility is greater than 400 mg/mL.
In water, 1102 mg/L at 25 °C (est)

Synonyms

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, APD 356, APD-356, APD356, AR-10A, Belviq, lorcaserin

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl

Isomeric SMILES

C[C@H]1CNCCC2=C1C=C(C=C2)Cl

Description

The exact mass of the compound Lorcaserin is 195.0815 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water solubility is greater than 400 mg/ml.in water, 1102 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Lorcaserin in Scientific Research: Mechanism of Action

One of the proposed mechanisms involves its interaction with serotonin receptors in the brain. Lorcaserin acts as a selective serotonin 5-HT2C receptor agonist. When lorcaserin binds to these receptors, it is thought to increase feelings of satiety (fullness) and decrease appetite, leading to reduced calorie intake and weight loss [].

Studies suggest that lorcaserin may also influence other hormones involved in regulating hunger and satiety, but the precise mechanisms require further investigation [].

Lorcaserin in Scientific Research: Clinical Trials

Lorcaserin's efficacy for weight management has been evaluated in several randomized controlled clinical trials. These trials compared the effects of lorcaserin with placebo in overweight and obese adults. The studies typically involved participants receiving lorcaserin or placebo for one year, along with lifestyle modifications promoting healthy diet and exercise [].

Results from these trials suggest that lorcaserin can lead to modest weight loss compared to placebo. For instance, a meta-analysis of clinical trials found that lorcaserin treatment resulted in an average weight loss of 5-6% over one year [].

Lorcaserin in Scientific Research: Safety and Side Effects

The safety profile of lorcaserin is another area of scientific research. Clinical trials have identified potential side effects associated with lorcaserin use, including headache, nausea, fatigue, and dizziness [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Exact Mass

195.0815

LogP

log Kow = 3.08 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

637E494O0Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of obesity, as an adjunct to a reduced-calorie diet and increased physical activity.
FDA Label
Treatment of obesity

Livertox Summary

Lorcaserin is a selective serotonin agonist that was used as a weight loss agent. Lorcaserin was in clinical use for eight years when it was withdrawn because of concerns regarding an excess in cancer risk after long term use. In prelicensure studies and while in clinical use, lorcaserin was not found to be associated with serum enzyme elevations during therapy or to instances of clinically apparent liver injury.

Drug Classes

Weight Loss Agents

Therapeutic Uses

Belviq is indicated as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management in adult patients with an initial body mass index (BMI) of: 30 kg/sq m or greater (obese), or 27 kg/sq m or greater (overweight) in the presence of at least one weight related comorbid condition (e.g., hypertension, dyslipidemia, type 2 diabetes). /Included in US product label/

Pharmacology

Lorcaserin produced a dose-dependent weight loss over a 12-week period by promoting satiety and decreasing food consumption.

ATC Code

A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AA - Centrally acting antiobesity products
A08AA11 - Lorcaserin

Mechanism of Action

Although the exact mechanism is unknown, it is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus. This results in decreased food intake and satiety by promoting the release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors.
Lorcaserin is believed to decrease food consumption and promote satiety by selectively activating 5-HT2C receptors on anorexigenic pro-opiomelanocortin neurons located in the hypothalamus. The exact mechanism of action is not known.
In this study, /the researchers/ describe the in vitro and in vivo characteristics of lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine), a selective, high affinity 5-HT(2C) full agonist. Lorcaserin bound to human and rat 5-HT(2C) receptors with high affinity (K(i) = 15 +/- 1 nM, 29 +/- 7 nM, respectively), and it was a full agonist for the human 5-HT(2C) receptor in a functional inositol phosphate accumulation assay, with 18- and 104-fold selectivity over 5-HT(2A) and 5-HT(2B) receptors, respectively. Lorcaserin was also highly selective for human 5-HT(2C) over other human 5-HT receptors (5-HT(1A), 5-HT(3), 5-HT(4C), 5-HT5(5A), 5-HT(6), and 5-HT(7)), in addition to a panel of 67 other G protein-coupled receptors and ion channels. Lorcaserin did not compete for binding of ligands to serotonin, dopamine, and norepinephrine transporters, and it did not alter their function in vitro. Behavioral observations indicated that unlike the 5-HT(2A) agonist (+/-)-1-(2,5-dimethoxy-4-phenyl)-2-aminopropane, lorcaserin did not induce behavioral changes indicative of functional 5-HT(2A) agonist activity. Acutely, lorcaserin reduced food intake in rats, an effect that was reversed by pretreatment with the 5-HT(2C)-selective antagonist 6-chloro-5-methyl-1-[6-(2-methylpyridin-3-yloxy)pyridin-3-yl-carbamoyl]indoline (SB242,084) but not the 5-HT(2A) antagonist (R)-(+)-alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine-methanol (MDL 100,907), demonstrating mediation by the 5-HT(2C) receptor. Chronic daily treatment with lorcaserin to rats maintained on a high fat diet produced dose-dependent reductions in food intake and body weight gain that were maintained during the 4-week study. Upon discontinuation, body weight returned to control levels. These data demonstrate lorcaserin to be a potent, selective, and efficacious agonist of the 5-HT(2C) receptor, with potential for the treatment of obesity.

Vapor Pressure

1.08X10-3 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

616202-92-7

Associated Chemicals

Lorcaserin hydrochloride; 846589-98-8

Wikipedia

Lorcaserin

Drug Warnings

Belviq is a serotonergic drug. The development of a potentially life-threatening serotonin syndrome or Neuroleptic Malignant Syndrome (NMS)-like reactions have been reported during use of serotonergic drugs, including, but not limited to, selective serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs), tricyclic antidepressants (TCAs), bupropion, triptans, dietary supplements such as St. John's Wort and tryptophan, drugs that impair metabolism of serotonin (including monoamine oxidase inhibitors (MAOIs)), dextromethorphan, lithium, tramadol, antipsychotics or other dopamine antagonists, particularly when used in combination. Serotonin syndrome symptoms may include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination) and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea). Serotonin syndrome, in its most severe form, can resemble neuroleptic malignant syndrome, which includes hyperthermia, muscle rigidity, autonomic instability with possible rapid fluctuation of vital signs, and mental status changes. Patients should be monitored for the emergence of serotonin syndrome or NMS-like signs and symptoms.
Regurgitant cardiac valvular disease, primarily affecting the mitral and/or aortic valves, has been reported in patients who took serotonergic drugs with 5-HT2B receptor agonist activity. The etiology of the regurgitant valvular disease is thought to be activation of 5-HT2B receptors on cardiac interstitial cells. At therapeutic concentrations, Belviq is selective for 5-HT2C receptors as compared to 5-HT2B receptors. In clinical trials of 1-year duration, 2.4% of patients receiving Belviq and 2.0% of patients receiving placebo developed echocardiographic criteria for valvular regurgitation at one year (mild or greater aortic regurgitation and/or moderate or greater mitral regurgitation): none of these patients was symptomatic.
Belviq is contraindicated during pregnancy, because weight loss offers no potential benefit to a pregnant woman and may result in fetal harm. Maternal exposure to lorcaserin in late pregnancy in rats resulted in lower body weight in offspring which persisted to adulthood. If this drug is used during pregnancy, or if the patient becomes pregnant while taking this drug, the patient should be apprised of the potential hazard of maternal weight loss to the fetus.
Patients who develop signs or symptoms of valvular heart disease, including dyspnea, dependent edema, congestive heart failure, or a new cardiac murmur while being treated with Belviq should be evaluated and discontinuation of Belviq should be considered.
For more Drug Warnings (Complete) data for Lorcaserin (22 total), please visit the HSDB record page.

Biological Half Life

The plasma half life is approximately 11 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Storage Conditions

Store at 25 °C (77 °F): excursions permitted to 15-30 °C (59-86 °F)

Interactions

Weight loss may increase the risk of hypoglycemia in patients with type 2 diabetes mellitus treated with insulin and/or insulin secretagogues (e.g., sulfonylureas); hypoglycemia was observed in clinical trials with Belviq. Belviq has not been studied in combination with insulin. Measurement of blood glucose levels prior to starting Belviq and during Belviq treatment is recommended in patients with type 2 diabetes. Decreases in medication doses for anti-diabetic medications which are non-glucose-dependent should be considered to mitigate the risk of hypoglycemia. If a patient develops hypoglycemia after starting Belviq, appropriate changes should be made to the anti-diabetic drug regimen.
Based on the mechanism of action of Belviq and the theoretical potential for serotonin syndrome, use with extreme caution in combination with other drugs that may affect the serotonergic neurotransmitter systems, including, but not limited to, triptans, monoamine oxidase inhibitors (MAOIs, including linezolid, an antibiotic which is a reversible non-selective MAOI), selective serotonin reuptake inhibitors (SSRIs), selective serotonin-norepinephrine reuptake inhibitors (SNRIs), dextromethorphan, tricyclic antidepressants (TCAs), bupropion, lithium, tramadol, tryptophan, and St. John's Wort.
Belviq should not be used in combination with serotonergic and dopaminergic drugs that are potent 5-HT2B receptor agonists and are known to increase the risk for cardiac valvulopathy (e.g., cabergoline).

Dates

Modify: 2023-08-15
1: Aronne L, Shanahan W, Fain R, Glicklich A, Soliman W, Li Y, Smith S. Safety and efficacy of lorcaserin: a combined analysis of the BLOOM and BLOSSOM trials. Postgrad Med. 2014 Oct;126(6):7-18. doi: 10.3810/pgm.2014.10.2817. PubMed PMID: 25414931.
2: Shukla AP, Kumar RB, Aronne LJ. Lorcaserin Hcl for the treatment of obesity. Expert Opin Pharmacother. 2015;16(16):2531-8. doi: 10.1517/14656566.2015.1096345. Epub 2015 Oct 15. Review. PubMed PMID: 26472579.
3: Serafine KM, Rice KC, France CP. Directly Observable Behavioral Effects of Lorcaserin in Rats. J Pharmacol Exp Ther. 2015 Dec;355(3):381-5. doi: 10.1124/jpet.115.228148. Epub 2015 Sep 17. PubMed PMID: 26384326; PubMed Central PMCID: PMC4658489.
4: Lorcaserin. In obesity: unacceptable risks. Prescrire Int. 2014 May;23(149):117-20. PubMed PMID: 24926508.
5: Halpern B, Halpern A. Safety assessment of FDA-approved (orlistat and lorcaserin) anti-obesity medications. Expert Opin Drug Saf. 2015 Feb;14(2):305-15. doi: 10.1517/14740338.2015.994502. Epub 2015 Jan 7. Review. PubMed PMID: 25563411.
6: Rezvani AH, Cauley MC, Levin ED. Lorcaserin, a selective 5-HT(2C) receptor agonist, decreases alcohol intake in female alcohol preferring rats. Pharmacol Biochem Behav. 2014 Oct;125:8-14. doi: 10.1016/j.pbb.2014.07.017. Epub 2014 Aug 7. PubMed PMID: 25109272.
7: Hoy SM. Lorcaserin: a review of its use in chronic weight management. Drugs. 2013 Apr;73(5):463-73. doi: 10.1007/s40265-013-0035-1. Review. PubMed PMID: 23529825.
8: Nesto R, Fain R, Li Y, Shanahan W. Evaluation of lorcaserin on progression of prediabetes to type 2 diabetes and reversion to euglycemia. Postgrad Med. 2016 May;128(4):364-70. doi: 10.1080/00325481.2016.1178590. PubMed PMID: 27116910.
9: Sadeque AJ, Palamar S, Usmani KA, Chen C, Cerny MA, Chen WG. Identification of Human Sulfotransferases Involved in Lorcaserin N-Sulfamate Formation. Drug Metab Dispos. 2016 Apr;44(4):570-5. doi: 10.1124/dmd.115.067397. Epub 2016 Jan 12. PubMed PMID: 26758853.
10: Zeeb FD, Higgins GA, Fletcher PJ. The Serotonin 2C Receptor Agonist Lorcaserin Attenuates Intracranial Self-Stimulation and Blocks the Reward-Enhancing Effects of Nicotine. ACS Chem Neurosci. 2015 Jul 15;6(7):1231-40. doi: 10.1021/acschemneuro.5b00017. Epub 2015 Mar 17. PubMed PMID: 25781911.
11: Greenway FL, Shanahan W, Fain R, Ma T, Rubino D. Safety and tolerability review of lorcaserin in clinical trials. Clin Obes. 2016 Oct;6(5):285-95. doi: 10.1111/cob.12159. Review. PubMed PMID: 27627785.
12: Berlie HD, Hurren KM. Evaluation of lorcaserin for the treatment of obesity. Expert Opin Drug Metab Toxicol. 2013 Aug;9(8):1053-9. doi: 10.1517/17425255.2013.798643. Epub 2013 Jun 26. Review. PubMed PMID: 23802690.
13: Serafine KM, Rice KC, France CP. Characterization of the discriminative stimulus effects of lorcaserin in rats. J Exp Anal Behav. 2016 Sep;106(2):107-16. doi: 10.1002/jeab.222. Epub 2016 Sep 18. PubMed PMID: 27640338; PubMed Central PMCID: PMC5042862.
14: O'Neil PM, Smith SR, Weissman NJ, Fidler MC, Sanchez M, Zhang J, Raether B, Anderson CM, Shanahan WR. Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study. Obesity (Silver Spring). 2012 Jul;20(7):1426-36. doi: 10.1038/oby.2012.66. Epub 2012 Mar 16. PubMed PMID: 22421927.
15: Smith SR, O'Neil PM, Astrup A, Finer N, Sanchez-Kam M, Fraher K, Fain R, Shanahan WR. Early weight loss while on lorcaserin, diet and exercise as a predictor of week 52 weight-loss outcomes. Obesity (Silver Spring). 2014 Oct;22(10):2137-46. doi: 10.1002/oby.20841. Epub 2014 Jul 18. Erratum in: Obesity (Silver Spring). 2014 Dec;22(12):2641. PubMed PMID: 25044799.
16: Harvey-Lewis C, Li Z, Higgins GA, Fletcher PJ. The 5-HT(2C) receptor agonist lorcaserin reduces cocaine self-administration, reinstatement of cocaine-seeking and cocaine induced locomotor activity. Neuropharmacology. 2016 Feb;101:237-45. doi: 10.1016/j.neuropharm.2015.09.028. Epub 2015 Sep 30. PubMed PMID: 26427596.
17: Nguyen CT, Zhou S, Shanahan W, Fain R. Lorcaserin in Obese and Overweight Patients Taking Prohibited Serotonergic Agents: A Retrospective Analysis. Clin Ther. 2016 Jun;38(6):1498-1509. doi: 10.1016/j.clinthera.2016.04.004. Epub 2016 May 17. PubMed PMID: 27206567.
18: Pi-Sunyer X, Shanahan W, Fain R, Ma T, Garvey WT. Impact of lorcaserin on glycemic control in overweight and obese patients with type 2 diabetes: analysis of week 52 responders and nonresponders. Postgrad Med. 2016 Aug;128(6):591-7. doi: 10.1080/00325481.2016.1208618. Epub 2016 Jul 18. PubMed PMID: 27389084.
19: Nigro SC, Luon D, Baker WL. Lorcaserin: a novel serotonin 2C agonist for the treatment of obesity. Curr Med Res Opin. 2013 Jul;29(7):839-48. doi: 10.1185/03007995.2013.794776. Epub 2013 May 10. Review. PubMed PMID: 23574263.
20: Woloshin S, Schwartz LM. The new weight-loss drugs, lorcaserin and phentermine-topiramate: slim pickings? JAMA Intern Med. 2014 Apr;174(4):615-9. doi: 10.1001/jamainternmed.2013.14629. PubMed PMID: 24515599.

Explore Compound Types